molecular formula C21H17N5O3S2 B2826501 N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892733-54-9

N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2826501
CAS No.: 892733-54-9
M. Wt: 451.52
InChI Key: NEVHBTFXPCFPGT-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaene core. Key functional groups include a 3-methoxyphenylamine substituent at position 7 and a 4-methylbenzenesulfonyl (tosyl) group at position 10. Its synthesis likely involves multi-step cyclization and sulfonation reactions, as seen in structurally related compounds .

Properties

IUPAC Name

N-(3-methoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-13-6-8-16(9-7-13)31(27,28)21-20-23-19(22-14-4-3-5-15(12-14)29-2)18-17(10-11-30-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVHBTFXPCFPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and methylphenylsulfonyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, sulfonyl chlorides, and methoxy-substituted anilines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[730

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: As a component in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxyphenyl group in the target compound may offer optimal steric and electronic properties for binding to aromatic-rich enzyme pockets compared to 4-ethoxy () or 4-chlorobenzyl () analogs.
  • The tosyl group (4-methylbenzenesulfonyl) in the target compound improves metabolic stability over simpler benzenesulfonyl groups () due to methyl-induced steric protection .

Pharmacological and Biochemical Comparisons

  • Kinase Inhibition Potential: The tricyclic core resembles scaffolds used in kinase inhibitors (e.g., ROCK1). Computational docking studies () suggest that sulfonylated heterocycles exhibit high binding affinity to ATP pockets, with substituents like 3-methoxyphenyl enhancing selectivity .
  • CNS Activity : Analogous compounds with aryl-sulfonyl motifs () show antipsychotic or neuroactive properties. The target compound’s methoxy group may facilitate blood-brain barrier penetration .
  • Antimicrobial Activity : The 4-chlorobenzyl analog () demonstrates moderate antibacterial effects, likely due to halogen-mediated membrane disruption. The target compound’s lack of halogens may limit this activity .

Biological Activity

N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a tetraazatricyclo framework with various functional groups that contribute to its reactivity and biological properties. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S.

Structural Characteristics

FeatureDescription
Molecular Formula C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S
Functional Groups Methoxyphenyl group, sulfonyl group
Structural Framework Tetraazatricyclo structure

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural frameworks exhibit antimicrobial properties . For instance, derivatives of tetraazatricyclo compounds have been shown to inhibit the growth of various bacterial strains. However, specific data on this compound's antimicrobial efficacy is limited.

Anticancer Potential

Research indicates that compounds containing sulfonamide groups , similar to those in the target compound, may possess anticancer properties . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition Studies

The compound can be employed in studies involving enzyme inhibition or protein binding. Its interaction with specific molecular targets may reveal insights into its potential therapeutic effects.

The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Compounds like this can act as inhibitors for enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound may bind to receptors and alter their activity, influencing cellular signaling pathways.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of related compounds:

  • Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Results : Several analogs showed significant inhibition zones, suggesting potential for further development as antimicrobial agents.

Study 2: Anticancer Screening

A screening of sulfonamide-containing compounds yielded promising results against cancer cell lines:

  • Methodology : Cell viability assays were conducted using various cancer cell lines.
  • Results : Certain derivatives exhibited cytotoxic effects at micromolar concentrations.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Tricyclic Core : Achieved through cyclization reactions.
  • Introduction of the Sulfonyl Group : Reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
  • Final Product Purification : Optimized purification methods are essential for high purity yields.

Possible Reactions

The compound can undergo various chemical transformations:

Reaction TypeDescription
Oxidation Formation of sulfoxides or sulfones
Reduction Formation of amines or thiols
Substitution Nucleophilic or electrophilic substitutions

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